(1-methyl-1H-imidazol-4-yl)boronic acid

CAS No.: 957720-01-3

Cat. No.: VC8162032

Molecular Formula: C4H7BN2O2

Molecular Weight: 125.92 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 957720-01-3 |

|---|---|

| Molecular Formula | C4H7BN2O2 |

| Molecular Weight | 125.92 g/mol |

| IUPAC Name | (1-methylimidazol-4-yl)boronic acid |

| Standard InChI | InChI=1S/C4H7BN2O2/c1-7-2-4(5(8)9)6-3-7/h2-3,8-9H,1H3 |

| Standard InChI Key | OFMUVGASVDGYKV-UHFFFAOYSA-N |

| SMILES | B(C1=CN(C=N1)C)(O)O |

| Canonical SMILES | B(C1=CN(C=N1)C)(O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

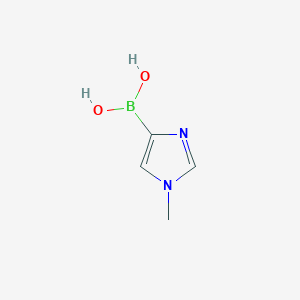

The compound’s IUPAC name, (1-methylimidazol-4-yl)boronic acid, reflects its core structure: a methyl group at the 1-position of an imidazole ring and a boronic acid (-B(OH)₂) substituent at the 4-position . The SMILES notation (B(C1=CN(C=N1)C)(O)O) and InChIKey (OFMUVGASVDGYKV-UHFFFAOYSA-N) provide unambiguous representations of its connectivity . The planar imidazole ring facilitates π-π interactions, while the boronic acid group enables covalent bonding with diols and other nucleophiles.

Table 1: Key Identifiers of (1-Methyl-1H-imidazol-4-yl)boronic Acid

| Property | Value | Source |

|---|---|---|

| CAS Number | 957720-01-3 | |

| Molecular Formula | C₄H₇BN₂O₂ | |

| Molecular Weight | 125.92 g/mol | |

| SMILES | B(C1=CN(C=N1)C)(O)O | |

| InChIKey | OFMUVGASVDGYKV-UHFFFAOYSA-N |

Physicochemical Properties

The compound exhibits a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3, contributing to its solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) . Its rotatable bond count of 1 (the B-O bond) allows limited conformational flexibility . The exact mass (126.0600576 Da) and monoisotopic mass (126.0600576 Da) confirm its purity in mass spectrometric analyses .

Synthesis and Manufacturing

Purification and Stability

Post-synthesis, the compound is purified via column chromatography or recrystallization from ethanol/water mixtures . Long-term storage requires an inert atmosphere (argon or nitrogen) and temperatures below -20°C to prevent hydrolysis of the boronic acid group .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic acid reagent, this compound participates in palladium-catalyzed cross-coupling reactions to form biaryl or heteroaryl structures. For instance, coupling with aryl halides yields N-methylimidazole-containing biaryls, which are pharmacophores in kinase inhibitors .

Table 2: Representative Suzuki-Miyaura Reactions

| Partner Electrophile | Product Class | Application Domain |

|---|---|---|

| Aryl bromides | Biaryl imidazoles | Anticancer agents |

| Heteroaryl chlorides | Imidazole-thiazole hybrids | Antimicrobial agents |

Functional Material Synthesis

The boronic acid group enables the formation of covalent organic frameworks (COFs) through condensation reactions with diols. Such materials exhibit potential in gas storage and catalysis .

| Precautionary Measure | Implementation Example |

|---|---|

| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles |

| Ventilation | Fume hood usage |

| First Aid for Eye Exposure | 15-minute water flush |

Comparative Analysis with Structural Analogues

(1-Methyl-1H-imidazol-5-yl)boronic Acid

This positional isomer (CAS: 849062-28-8) shares the same molecular formula but differs in the boronic acid’s placement at the 5-position . The 5-yl isomer exhibits reduced reactivity in Suzuki couplings due to steric hindrance from the methyl group .

(1-Methyl-1H-imidazol-4-yl)methylamine

The amine derivative (CAS: 486414-83-9) serves as a building block for drug candidates but lacks the boronic acid’s cross-coupling utility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume